2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-7-8-6-11(16)15-10-5-3-2-4-9(10)14-12(15)13-8/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFNKSAADIPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C3=CC=CC=C3N=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of GMP-1, particularly in the context of Alzheimer's Disease (AD). Research indicates that GMP-1 can:
- Protect mitochondrial function in Drosophila and mouse models of AD.
- Improve memory and behavior in treated subjects.
- Bind to copper (Cu) and zinc (Zn), metals that are dysregulated in the brains of AD patients, suggesting a role as a metal chelator that may mitigate oxidative damage and amyloid-beta (Aβ) fibrillization .
Antimicrobial Activity
The benzimidazole moiety has been extensively studied for its antimicrobial properties. Compounds similar to GMP-1 have shown:
- Significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Notable antifungal effects, particularly against strains like Candida albicans .
In vitro studies have employed methods such as broth microdilution to determine minimum inhibitory concentrations (MIC), revealing promising results for derivatives of benzimidazole-based compounds.
Antiparasitic Activity
GMP-1 derivatives have been evaluated for their antiparasitic potential. A series of pyrimido[1,2-a]benzimidazole compounds demonstrated effectiveness against various parasitic infections, indicating a broad spectrum of biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to metals such as copper and zinc, which are dysregulated in certain diseases like Alzheimer’s. This binding can modulate metal-dependent enzymatic reactions and reduce oxidative damage, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Differences
Activity Profiles and Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups: GMP-1’s methoxymethyl group (–OCH3) enhances solubility and may facilitate binding to Tom70’s TPR domain through hydrogen bonding . In contrast, trifluoromethyl (–CF3) and nitro (–NO2) groups (e.g., ’s compound) introduce electron-withdrawing effects, improving stability and π–π stacking interactions critical for kinase inhibition .
Antiproliferative Activity: Compounds like 24 () with bulky aryl groups (e.g., o-bromophenylene) show potent antiproliferative effects but lack selectivity, highlighting the challenge of achieving cancer-specific targeting .
Pharmacophore Models :
Biological Activity
2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol, also referred to as GMP-1, has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-parasitic activities. This compound is a member of the benzimidazole family, which is known for various biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of GMP-1 based on recent research findings.
GMP-1 exhibits several mechanisms that contribute to its biological effects:
- Metal Chelation : GMP-1 has been shown to bind copper (Cu) and zinc (Zn), metals that are often dysregulated in neurodegenerative diseases such as Alzheimer's disease (AD). This binding is crucial as it helps mitigate oxidative stress associated with metal ion dysregulation in the brain .
- Neuroprotective Effects : In models of Alzheimer's disease, GMP-1 demonstrated protective effects on mitochondrial function and improved cognitive behaviors. It was observed to influence amyloid-beta (Aβ) fibrillization and reduce oxidative damage in neuronal cell lines .
- Induction of Apoptosis in Parasites : GMP-1 has shown significant leishmanicidal activity against Leishmania mexicana, inducing apoptosis through the production of reactive oxygen species (ROS). Ultrastructural studies revealed that GMP-1 treatment led to significant morphological changes in the parasites, indicative of cell death processes .
Neuroprotective Studies
In a study examining the effects of GMP-1 on Drosophila and mouse models of AD, it was found that:
- Cognitive Improvement : Treated subjects exhibited enhanced memory and behavioral performance.
- Mitochondrial Protection : GMP-1 preserved mitochondrial integrity and function, crucial for neuronal health.
- Metal Binding : The compound effectively chelated Cu(II) and Zn(II), which may contribute to its protective effects against Aβ-induced toxicity .
Anti-Parasitic Activity
Research into the anti-leishmanial properties of GMP-1 revealed:
- High Efficacy : The IC50 values for L. mexicana promastigotes were reported at 3.21 µM, indicating potent leishmanicidal activity compared to standard treatments like Miltefosine.
- Mechanism of Action : The compound triggered ROS production leading to apoptosis-like cell death in L. mexicana, with significant ultrastructural changes observed via electron microscopy .
Table 1: Biological Activity Summary of GMP-1
| Activity Type | Model Organism | IC50 Value (µM) | Observations |
|---|---|---|---|
| Neuroprotection | Drosophila | N/A | Improved memory and behavior |
| Neuroprotection | Mouse | N/A | Preserved mitochondrial function |
| Anti-leishmanial | L. mexicana | 3.21 | Induced apoptosis via ROS production |
| Anti-leishmanial | L. amazonensis | 62.44 | Significant reduction in intracellular load |
Case Study 1: Alzheimer’s Disease Model
In a controlled study using transgenic mice exhibiting AD pathology, treatment with GMP-1 resulted in:
- A marked decrease in amyloid plaques.
- Enhanced cognitive functions as assessed by behavioral tests.
Case Study 2: Leishmaniasis Treatment
In an experimental model for cutaneous leishmaniasis:
- Mice treated with GMP-1 showed a 71% reduction in parasite load compared to untreated controls.
- Histological analysis confirmed significant tissue preservation and reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
